Bienvenue dans la boutique en ligne BenchChem!

3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,3-C]pyridine

Antiviral Drug Discovery Fragment-Based Lead Generation Structural Biology

3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,3-C]pyridine is the key intermediate for a patented class of anti-HBV compounds. Its [4,3-c] ring fusion and C-3 phenyl substituent provide a distinct molecular electronic surface (dipole moment 3.4 D) and optimal lipophilicity (cLogP 2.1) not achievable with the [4,5-c] isomer or unsubstituted core. Leverage the exposed NH for late-stage diversification. Available at 95% purity from multiple vendors; contact us for a custom quote.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B7843230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,3-C]pyridine
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1CNCC2=C(ON=C21)C3=CC=CC=C3
InChIInChI=1S/C12H12N2O/c1-2-4-9(5-3-1)12-10-8-13-7-6-11(10)14-15-12/h1-5,13H,6-8H2
InChIKeyWBALBTFYIVCQJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,3-C]pyridine: Core Scaffold Properties & Procurement Profile


3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,3-C]pyridine is a bicyclic heterocyclic scaffold characterized by a saturated pyridine ring fused to an isoxazole ring at the [4,3-c] position and bearing a phenyl substituent at the C-3 position. The specific [4,3-c] fusion pattern differentiates it from the more common [4,5-c] regioisomer, resulting in different calculated electronic properties such as a higher dipole moment (3.4 Debye vs. 2.1 Debye) [1]. This core has been identified in patent literature as a key intermediate within a novel class of anti-HBV tetrahydroisoxazolo[4,3-c]pyridine compounds [2]. Its molecular formula is C12H12N2O with a molecular weight of 200.24 g/mol [1]. For procurement, it is available from multiple vendors at 95% purity, serving as a versatile building block for fragment-based drug discovery and focused library synthesis [1][2].

Why 3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,3-C]pyridine Cannot Be Substituted by Generic Analogs


The critical differentiation of this compound lies in its specific [4,3-c] tetrahydroisoxazolopyridine fusion geometry combined with a C-3 phenyl substituent. This dual specificity cannot be matched by the commonly available [4,5-c] regioisomers or the N-benzyl substituted analogs. The [4,3-c] isomer exhibits a fundamentally different molecular electronic surface and conformational profile compared to the [4,5-c] isomer, as evidenced by its distinct calculated dipole moment (3.4 Debye vs. 2.1 Debye) [1]. Critical in-class patent literature specifically claims the [4,3-c] scaffold with a 3-aryl substitution for anti-HBV activity, while excluding similar [4,5-c] or [5,4-c] isomers, indicating that regiochemistry directly determines binding mode and biological activity [2]. Furthermore, the C-3 phenyl substitution provides a critical balance of lipophilicity (cLogP 2.1) that is not attainable with the unsubstituted core (cLogP 0.5), while the strategically exposed NH group on the tetrahydropyridine ring enables targeted functionalization for lead optimization [1][3].

Quantitative Differential Evidence: 3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,3-C]pyridine vs. Closest Analogs


[4,3-c] vs. [4,5-c] Regiochemistry: Dipole Moment and Molecular Geometry Distinction

The [4,3-c] regioisomer of 3-phenyl-tetrahydroisoxazolopyridine possesses a fundamentally different electronic structure compared to the more widely available [4,5-c] regioisomer. Computational data indicates a calculated dipole moment of 3.4 Debye for the [4,3-c] isomer, compared to 2.1 Debye for the [4,5-c] isomer. This dipole moment differential translates to a different molecular electrostatic potential surface, which directly impacts hydrogen bonding patterns and molecular recognition events at biological targets. Furthermore, the spatial arrangement of the phenyl ring relative to the tetrahydropyridine NH is fixed in the [4,3-c] orientation, enabling unique binding interactions not possible with the [4,5-c] form. This suggests that the [4,3-c] core is a preferred scaffold for certain anti-HBV chemotypes, which aligns with its specific inclusion in patent claims while the [4,5-c] isomer is notably absent from the same patent family. [1] [2]

Antiviral Drug Discovery Fragment-Based Lead Generation Structural Biology

C-3 Phenyl Substitution Drives Lipophilicity Above the Unsubstituted Core by 1.62 Log Units

Introduction of the C-3 phenyl substituent provides a critical and quantifiable change in lipophilicity compared to the parent, unsubstituted core. This scaffold has a calculated partition coefficient (cLogP) of 2.1, compared to a cLogP of 0.5 for 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine (the 3-H analog). This 1.62 log unit increase reflects a greater than 40-fold increase in 1-octanol/water partition coefficient, moving the compound from a highly polar state to a moderately lipophilic state. This property positions it into the desired drug-like chemical space for CNS or extravascular penetration, which is not achievable with the more polar, unsubstituted core. [1] [2]

Medicinal Chemistry Pharmacokinetics & Drug Metabolism Hit-to-Lead Optimization

Topological Polar Surface Area (TPSA) Advantage for Non-Blood-Brain Barrier (BBB) Penetrant Programs

The compound presents a moderate Topological Polar Surface Area (TPSA) of 37.7 Ų, a physicochemical attribute relevant for programs seeking reduced CNS penetration. Unlike the structurally related 5-benzyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine (TPSA 33.8 Ų) which is primarily explored for CNS-active targets, the N-H polarity on the target compound's tetrahydropyridine ring drives a higher TPSA. This elevated TPSA value, combined with a cLogP of 2.1, places it in a desirable property space for peripherally restricted or non-brain-penetrant candidates, offering a starting point for programs where CNS side effects are a safety concern. [1] [2]

CNS Drug Discovery Safety Pharmacology Building Block Selection

Anti-HBV Scaffold Essentiality: Preference of the [4,3-c] 3-Phenyl Scaffold over Other Aryl Isoxazolopyridines

The unique value of the 3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine scaffold is demonstrated by its structural centrality in a class of anti-HBV compounds. The patent application (WO2020228745A1) specifically exemplifies structures derived from this [4,3-c]-fused system bearing 3-aryl substituents. While the patent includes other 3-aryl variations such as thiazolyl or pyridyl, the 3-phenyl analog serves as the foundational reference compound within the genus. This indicates that the steric and electronic properties provided by the phenyl substitution on the [4,3-c] core produce an acceptable baseline potency, selectivity, and pharmacokinetic profile warranting expansion into novel chemical entities (NCEs). Analogs with a [4,5-c] ring fusion are not included in the patent claims, providing strong, albeit indirect, evidence that this exact scaffold geometry is critical for interaction with the biological target. [1]

Antiviral Drug Discovery Structure-Activity Relationship (SAR) Hepatitis B Virus

3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,3-C]pyridine: Optimal Research & Industrial Applications


Synthesis of Next-Generation Anti-HBV Agents

The tetrahydropyridine NH group allows for late-stage diversification with urea, amide, or sulfonamide functional groups to generate novel anti-HBV candidates, as described in patent literature. The foundational 3-phenyl group on the [4,3-c] scaffold is the established starting point for this chemical series [1].

Fragment-Based Drug Discovery Requiring Controlled Lipophilicity

With a cLogP of 2.1 and a TPSA of 37.7 Ų, this compound serves as an ideal mid-sized fragment for building lead-like libraries targeting peripheral or intracellular disease targets where CNS penetration is undesirable. Its finely balanced physicochemical profile is a quantifiable upgrade from the high polarity of the unsubstituted core (cLogP 0.5) [2].

Scaffold-Hopping and Chemical Biology Tool Generation

For research groups seeking to escape crowded chemical series, the distinct [4,3-c] ring fusion offers a novel core compared to widely used [4,5-c] isomers. The divergent synthesis potential at the C-3 phenyl and N-7 positions enables efficient exploration of structure-activity relationships (SAR) around this under-exploited heterocyclic framework [1][3].

Comparative PK/PD Studies of Regioisomeric Series

The significant difference in dipole moment (3.4 Debye vs. 2.1 Debye for the [4,5-c] isomer) provides a quantitative basis for systematic comparison of how regioisomeric scaffolds influence ADME properties, solubility, and off-target binding profiles in lead optimization programs [3].

Quote Request

Request a Quote for 3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,3-C]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.